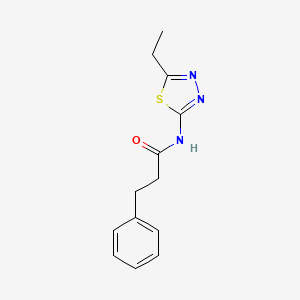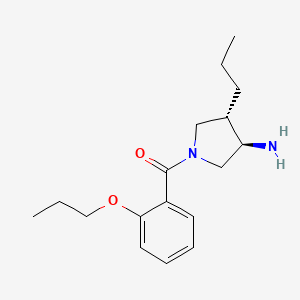![molecular formula C18H23N5O2S B5627806 methyl 4-{6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B5627806.png)
methyl 4-{6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "methyl 4-{6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}piperazine-1-carboxylate" involves complex chemical procedures, often starting with nucleophilic substitution reactions. For example, Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through a nucleophilic substitution reaction, highlighting the intricate steps involved in creating these compounds (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds often features a piperazine ring, which is essential for the biological activity of these molecules. For instance, Gajera et al. (2013) examined the molecular structure of a similar compound, noting the chair conformation of the central piperazine ring and the presence of intramolecular hydrogen bonds that influence its stability and reactivity (Gajera et al., 2013).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are diverse, with many showing significant biological activities. For example, Krishnamurthy et al. (2011) synthesized novel sulfonamide and carboxamide derivatives with potent inhibitory activity against various microbes, demonstrating the chemical reactivity and potential utility of these compounds (Krishnamurthy et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. The crystal structure, in particular, provides insights into the compound's stability and interactions with biological targets. Gajera et al. (2013) detailed the crystal packing and intermolecular interactions of a related compound, offering a glimpse into how these physical properties may affect its biological activities (Gajera et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with biological macromolecules, ionization potential, and chemical stability, underpin the biological activities of these compounds. The synthesis and study of these properties allow for the design of compounds with targeted biological activities. For instance, the work by Mallesha et al. (2012) on antiproliferative activity against human cancer cell lines demonstrates the application of chemical property analysis in developing potential anticancer agents (Mallesha et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[6-amino-2-[(2-methylphenyl)methylsulfanyl]pyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-13-5-3-4-6-14(13)12-26-17-20-15(19)11-16(21-17)22-7-9-23(10-8-22)18(24)25-2/h3-6,11H,7-10,12H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKUFPSLLOHLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=CC(=N2)N3CCN(CC3)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5627724.png)

![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2-methoxyphenol](/img/structure/B5627730.png)

![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627742.png)

![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-tetrazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5627754.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5627762.png)
![(3-hydroxyphenyl)[4-(4-methoxyphenoxy)piperidin-1-yl]acetic acid](/img/structure/B5627767.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5627779.png)
![2-allyl-9-(tetrahydro-2-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627797.png)
![2-(3-methylbutyl)-8-[oxo(pyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5627798.png)

